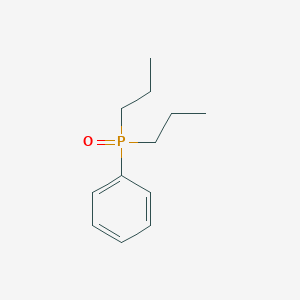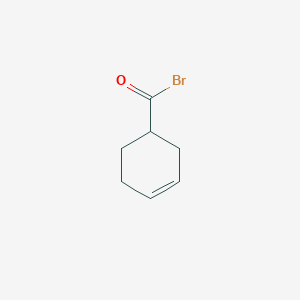
Cyclohex-3-ene-1-carbonyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-ene-1-carbonyl bromide is an organic compound with the molecular formula C7H9BrO It is a derivative of cyclohexene, featuring a bromine atom attached to the carbonyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohex-3-ene-1-carbonyl bromide can be synthesized through several methods. One common approach involves the bromination of cyclohex-3-ene-1-carboxylic acid using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) as brominating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohex-3-ene-1-carbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to cyclohex-3-ene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Bromination: PBr3, SOBr2
Reduction: NaBH4, LiAlH4
Oxidation: KMnO4, CrO3
Major Products Formed:
Substitution: Amides, esters, thioesters
Reduction: Cyclohex-3-ene-1-methanol
Oxidation: Cyclohex-3-ene-1-carboxylic acid
Wissenschaftliche Forschungsanwendungen
Cyclohex-3-ene-1-carbonyl bromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohex-3-ene-1-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The carbonyl group acts as an electrophilic center, attracting nucleophiles, while the bromine atom can be displaced in substitution reactions. These interactions facilitate the formation of various derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
- Cyclohex-3-ene-1-carboxylic acid
- Cyclohex-3-ene-1-methanol
- Cyclohex-3-ene-1-carboxamide
Comparison: Cyclohex-3-ene-1-carbonyl bromide is unique due to the presence of the bromine atom, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering versatility in forming various derivatives .
Eigenschaften
CAS-Nummer |
73691-26-6 |
|---|---|
Molekularformel |
C7H9BrO |
Molekulargewicht |
189.05 g/mol |
IUPAC-Name |
cyclohex-3-ene-1-carbonyl bromide |
InChI |
InChI=1S/C7H9BrO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |
InChI-Schlüssel |
UWSRAWGEJRDRDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




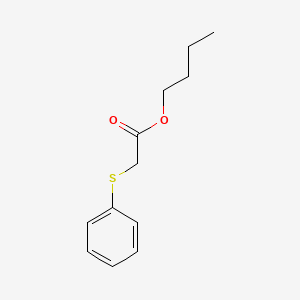
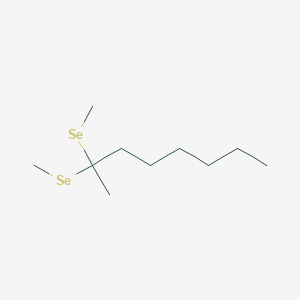

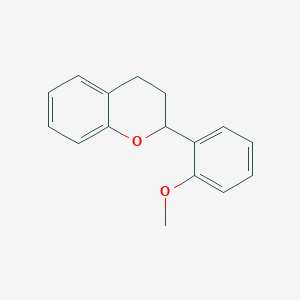



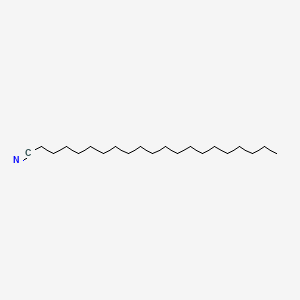

![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)

